![molecular formula C12H10N2O4S B12643156 5-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione CAS No. 6642-40-6](/img/structure/B12643156.png)
5-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 15687, also known as ibuprofen, is a widely used nonsteroidal anti-inflammatory drug (NSAID). It is primarily used for its analgesic, antipyretic, and anti-inflammatory properties. Ibuprofen is commonly used to relieve pain, reduce fever, and alleviate inflammation associated with various conditions such as headaches, dental pain, menstrual cramps, muscle aches, arthritis, and post-surgery pain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ibuprofen involves several chemical steps that convert the starting materials into the final product. One traditional method for synthesizing ibuprofen involves a six-step process that starts with isobutylbenzene. a more modern and environmentally friendly technique has been developed that reduces the synthesis to just three stages .
Industrial Production Methods
In industrial settings, ibuprofen is produced using the green synthesis method, which is more efficient and environmentally friendly. This method involves fewer steps and generates less waste compared to traditional methods .
Chemical Reactions Analysis
Types of Reactions
Ibuprofen undergoes various chemical reactions, including esterification, salt formation, and halogenation .
Common Reagents and Conditions
Esterification: This reaction involves the carboxylic acid group of ibuprofen and can increase the drug’s solubility and absorption.
Salt Formation: Ibuprofen can form salts with various bases, which can enhance its pharmacokinetic properties.
Major Products Formed
The major products formed from these reactions include various esters and salts of ibuprofen, which are used to improve its pharmacokinetic properties .
Scientific Research Applications
Ibuprofen has a wide range of scientific research applications in various fields:
Chemistry: Ibuprofen is used as a model compound in the study of drug synthesis and chemical reactions.
Biology: It is used to study the effects of NSAIDs on biological systems, including their anti-inflammatory and analgesic properties.
Medicine: Ibuprofen is extensively used in clinical research to evaluate its efficacy and safety in treating various conditions such as pain, inflammation, and fever.
Mechanism of Action
Ibuprofen exerts its effects by inhibiting the activity of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are involved in the synthesis of prostaglandins, which are mediators of inflammation, pain, and fever. By inhibiting COX enzymes, ibuprofen reduces the production of prostaglandins, thereby alleviating pain, reducing inflammation, and lowering fever .
Comparison with Similar Compounds
Similar Compounds
Aspirin: Another NSAID with similar analgesic, antipyretic, and anti-inflammatory properties.
Naproxen: An NSAID that is similar to ibuprofen but has a longer duration of action.
Ketoprofen: An NSAID with similar properties but different pharmacokinetic characteristics.
Uniqueness
Ibuprofen is unique in its balance of efficacy, safety, and tolerability. It is often preferred over other NSAIDs due to its relatively low risk of gastrointestinal side effects and its effectiveness in treating a wide range of conditions .
Properties
CAS No. |
6642-40-6 |
|---|---|
Molecular Formula |
C12H10N2O4S |
Molecular Weight |
278.29 g/mol |
IUPAC Name |
5-(1,3-benzodioxol-5-ylmethyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C12H10N2O4S/c15-10-7(11(16)14-12(19)13-10)3-6-1-2-8-9(4-6)18-5-17-8/h1-2,4,7H,3,5H2,(H2,13,14,15,16,19) |
InChI Key |
CDUVDRZVVZPWRX-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC3C(=O)NC(=S)NC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


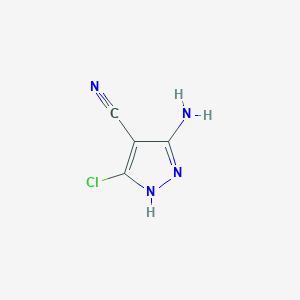
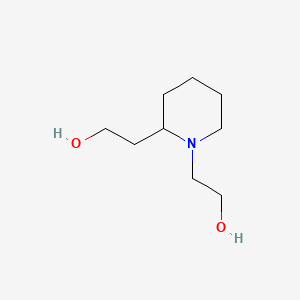
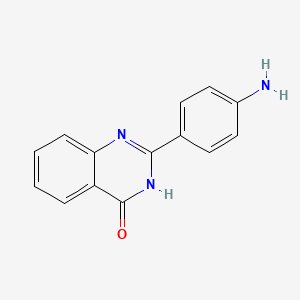
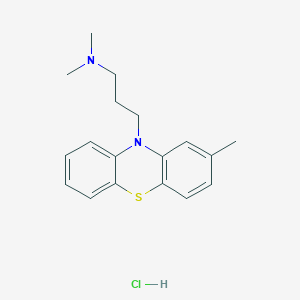
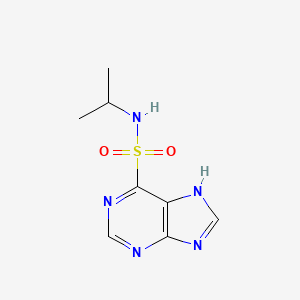

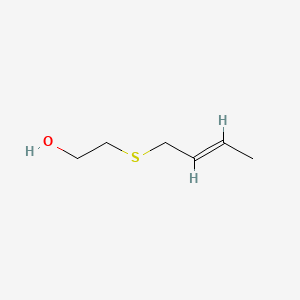
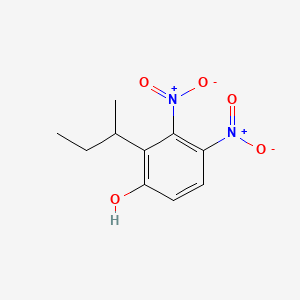
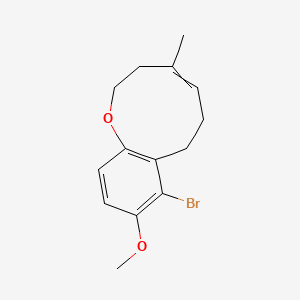
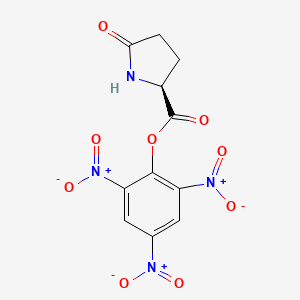

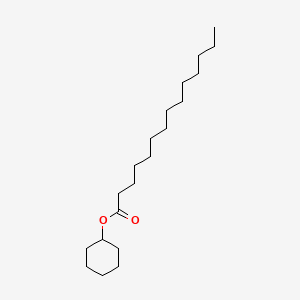
![N-[4-(1H-Indole-3-yl)-5-chloropyrimidine-2-yl]-2-methoxy-4-(4-acetylpiperazino)aniline](/img/structure/B12643162.png)

